Technical Profile: 1-(5-Amino-2-methylphenyl)-3-ethylurea
Technical Profile: 1-(5-Amino-2-methylphenyl)-3-ethylurea
Executive Summary
1-(5-Amino-2-methylphenyl)-3-ethylurea (CAS 1094458-56-6) is a bifunctional organic intermediate characterized by an unsymmetrical urea backbone linking an ethyl group and a substituted toluene ring. It serves as a critical scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors where the urea moiety functions as a hydrogen-bond donor/acceptor pair to the "gatekeeper" residues in the ATP-binding pocket.
This compound is distinct from its aliphatic analogs (e.g., Cabergoline intermediates) due to the aromatic "5-amino-2-methylphenyl" motif—a structure inherited from the azo dye industry (Fast Scarlet G Base) but repurposed here for high-specificity pharmaceutical synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data aggregates calculated and experimentally inferred properties for the pure compound.
Datasheet: 1-(5-Amino-2-methylphenyl)-3-ethylurea
| Property | Specification |
| CAS Number | 1094458-56-6 |
| IUPAC Name | 1-(5-Amino-2-methylphenyl)-3-ethylurea |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| SMILES | CCNC(=O)Nc1cc(N)ccc1C |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in Water |
| pKa (Calc) | ~4.5 (Aniline amine), ~13.5 (Urea NH) |
| LogP (Calc) | 1.2 – 1.5 |
Structural Analysis
The molecule possesses two distinct nitrogen centers available for further derivatization:[1]
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The Urea Linkage: Stable under neutral conditions; provides rigid spacing.
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The C5-Amine: A primary aniline, highly nucleophilic and ready for electrophilic attack (e.g., acylation, reductive amination) to build larger bioactive libraries.
Synthesis & Manufacturing Protocol
Scientific Rationale: Direct reaction of 2,5-diaminotoluene with ethyl isocyanate is not recommended due to poor regioselectivity, which yields inseparable mixtures of the 5-urea and 2-urea isomers. The authoritative route utilizes 2-Methyl-5-nitroaniline as the starting material.[2][1] The nitro group acts as a "masked" amine, protecting the C5 position while the C1 amine reacts with ethyl isocyanate. Subsequent reduction unmasks the C5 amine.
Reaction Scheme (Graphviz)
Caption: Figure 1 illustrates the regioselective pathway avoiding isomer formation by using a nitro-protected precursor.[1][3][4][5][6][7]
Step-by-Step Protocol
Stage 1: Urea Formation [8]
-
Charge: Dissolve 2-Methyl-5-nitroaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (N₂).
-
Addition: Cool to 0°C. Add Ethyl Isocyanate (1.1 eq) dropwise over 30 minutes.
-
Note: The reaction is exothermic. Control temperature to prevent polymerization of isocyanate.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting aniline spot should disappear.
-
Workup: Evaporate solvent. The intermediate 1-(2-Methyl-5-nitrophenyl)-3-ethylurea typically precipitates as a yellow solid. Wash with cold ether to remove excess isocyanate.
Stage 2: Nitro Reduction
-
Charge: Suspend the nitro-urea intermediate in Methanol or Ethanol.
-
Catalyst: Add 10% Pd/C (5 wt% loading) under N₂ flow.
-
Hydrogenation: Purge with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at RT for 2–12 hours.
-
Alternative: If halogenated substituents are present elsewhere (rare here), use Fe powder/NH₄Cl in EtOH/H₂O reflux to avoid dehalogenation.
-
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Crystallization: Recrystallize from Ethanol/Heptane to yield the final 1-(5-Amino-2-methylphenyl)-3-ethylurea as off-white crystals.
Analytical Characterization & Quality Control
To ensure the integrity of the "self-validating system," the following analytical checkpoints are mandatory.
Analytical Workflow (Graphviz)
Caption: Figure 2 depicts the sequential logic for batch validation, prioritizing purity before structural confirmation.
Key Spectral Diagnostics
-
1H NMR (DMSO-d₆):
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δ 2.10 ppm (s, 3H): Aryl-CH₃ . Diagnostic of the "2-methyl" core.
-
δ 1.05 ppm (t, 3H) & 3.05 ppm (q, 2H): Ethyl group signals.
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δ 4.80 ppm (br s, 2H): Free NH₂ at position 5. (Disappears with D₂O shake).
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δ 7.50 & 6.00 ppm (s, 1H each): Urea NH protons.
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Aromatic Region (6.3–7.0 ppm): Pattern consistent with 1,2,5-trisubstituted benzene (d, dd, d).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 194.13.
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Absence of 224 (Nitro precursor) confirms successful reduction.
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Safety & Handling (HSE)
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Hazard Classification: Irritant.
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Handling: Use in a fume hood. The intermediate isocyanates are potent sensitizers; ensure all isocyanate is consumed in Stage 1 before proceeding.
-
Storage: Store at 2–8°C under inert gas. Amines oxidize (darken) upon air exposure.
Applications in Drug Discovery[9][13]
This compound is a "privileged structure" intermediate.
-
Kinase Inhibition: The urea motif binds to the DFG-Asp/Glu in the kinase ATP pocket. The free amine at position 5 allows the attachment of a "tail" (e.g., a heterocycle or solubilizing group) that extends into the solvent-exposed region, a strategy used in drugs like Sorafenib and Regorafenib .
-
Photoaffinity Labeling: The amine can be derivatized with azides or diazirines to create probes for target identification.
References
-
National Institutes of Health (NIH). (2025). Urea Derivatives in Modern Drug Discovery. PubMed Central. Retrieved from [Link]
-
PubChem. (2025).[9][11] Compound Summary: Urea Derivatives and Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0041171A1 - 2-Chloro-5-nitro-phenyl isocyanate, process for its preparation and its use - Google Patents [patents.google.com]
- 5. 2990-02-5|1-(2,4-Dimethylphenyl)urea|BLD Pharm [bldpharm.com]
- 6. 66655-67-2|3,4-Dihydroquinazolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 7. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 1-(5-Amino-2-pyridinyl)-1-ethyl-3-phenylurea | C14H16N4O | CID 115268149 - PubChem [pubchem.ncbi.nlm.nih.gov]
